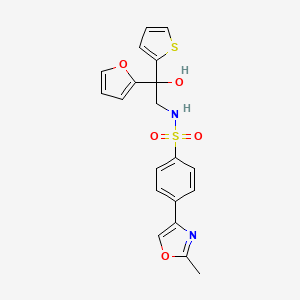

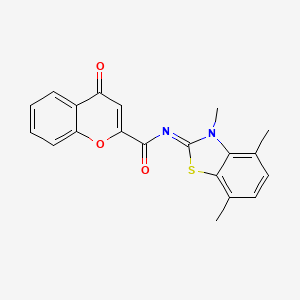

![molecular formula C11H12N2 B3008787 1-[(2-甲苯基)甲基]吡唑 CAS No. 1205194-49-5](/img/structure/B3008787.png)

1-[(2-甲苯基)甲基]吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[(2-Methylphenyl)methyl]pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with various pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The substitution at the 1-position of the pyrazole ring can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategies such as cyclization reactions and the use of directing groups to facilitate the formation of the pyrazole core. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves the careful selection of substituents on the pyrazole ring, with a basic amine being necessary for activity . Similarly, the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation demonstrates the importance of functional groups in the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the molecular structures of various pyrazole derivatives have been established through X-ray diffraction, revealing details such as the orientation of substituent rings and the presence of intermolecular interactions . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including oxidative cyclization, cyclocondensation, and C-H functionalization. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . The cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride produces substituted pyrazoles . These reactions highlight the versatility of pyrazole chemistry and its potential for generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, crystallinity, and spectroscopic characteristics, which can be studied using various analytical techniques. For instance, the solvatochromism observed in imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests interactions with solvent molecules . The crystal packing, hydrogen bonding, and π-stacking interactions in the crystal structures of pyrazole derivatives contribute to their stability and solid-state properties . Additionally, computational studies such as DFT calculations provide insights into the electronic structure, vibrational frequencies, and chemical shifts, which are important for understanding the reactivity and interactions of these compounds .

科学研究应用

医药化学中的吡唑衍生物

吡唑衍生物因其药理特性而被广泛研究,表现出抗病毒、抗菌、抗癌、抗炎、镇痛等活性。例如,合成了新型吡唑衍生物并评估了它们对各种癌细胞系的细胞毒性作用,鉴定了具有显着抗癌活性的化合物(Karabacak 等人,2015)。这些发现强调了吡唑化合物在开发新的抗癌疗法中的潜力。

材料科学中的吡唑基化合物

在材料科学中,吡唑基化合物已被用于增强纺织品的性能。一项研究表明,将吡唑衍生物掺入棉织物中以赋予其抗菌性能,有效抑制细菌生长而不影响织物强度(Nada 等人,2018)。这项研究为开发具有集成抗菌功能的功能性纺织品开辟了新途径。

有机合成和催化中的吡唑衍生物

吡唑衍生物在有机合成和催化中也发挥着至关重要的作用。例如,合成了基于吡唑的庞大配体,并将其用于钯配合物中以催化铃木-宫浦交叉偶联反应,表现出高效率并为合成联芳基化合物提供了一条途径(Ocansey 等人,2018)。这些发现突出了吡唑衍生物在促进复杂有机反应中的作用。

抗氧化剂研究中的吡唑化合物

此外,吡唑化合物已被确认为有效的抗氧化剂。对由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物进行的研究表明具有显着的抗氧化活性,表明这些化合物在减轻氧化应激相关疾病方面的潜在用途(Chkirate 等人,2019)。

未来方向

Pyrazole and its derivatives are gaining more attention due to their interesting pharmacological properties . They are found in several approved drugs and some bioactive natural products . A myriad number of derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . This suggests that “1-[(2-Methylphenyl)methyl]pyrazole” and related compounds may have potential for future drug development.

属性

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKULFYGDBUTPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylphenyl)methyl]-1h-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/no-structure.png)

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)